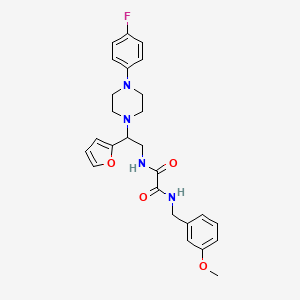

![molecular formula C20H23N5O2S B2483831 1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034445-98-0](/img/structure/B2483831.png)

1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Neuropharmacology and CNS Disorders

- Alzheimer’s Disease Research : Investigating its effects on Alzheimer’s disease could provide insights into cognitive decline and neuroprotection .

Oncology and PI3 Kinase Inhibition

- GDC-0941 Analog : Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone derivatives have been investigated as potent inhibitors of class I PI3 kinase. These compounds hold promise for cancer treatment .

Drug Discovery and 5-HT6 Receptor Antagonism

- 5-HT6 Receptor Blockade : Novel difluoromethylated derivatives of this compound act as potent 5-HT6 receptor antagonists. Researchers can explore their potential in treating cognitive disorders and enhancing memory .

将来の方向性

Indazole-containing compounds have aroused great interest due to their wide variety of biological properties. It is suggested that the medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions . The development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is also a promising area of future research .

作用機序

Target of Action

The primary target of this compound is the Aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3, also known as type 5 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD5), is a member of the aldo-keto reductase (AKR) superfamily of enzymes . These enzymes reduce the aldehyde/keto group in steroid hormones to the corresponding alcohol, playing an important role in androgen, progesterone, and estrogen metabolism/activation/deactivation .

Mode of Action

The compound inhibits the enzymatic activity of AKR1C3 . This inhibition disrupts the normal function of AKR1C3, affecting the metabolism/activation/deactivation of steroid hormones

Biochemical Pathways

The inhibition of AKR1C3 affects the metabolic pathways of steroid hormones. This can have downstream effects on various biological processes, including gynecological disorders, hyperproliferative disorders, metabolic disorders, and inflammatory disorders .

Result of Action

The inhibition of AKR1C3 by this compound can potentially restore efficacy in patients with enzalutamide-resistant castration-resistant prostate cancer (CRPC) . .

特性

IUPAC Name |

1-[4-(benzenesulfonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c26-28(27,16-6-2-1-3-7-16)24-14-12-23(13-15-24)20-19-17-8-4-5-9-18(17)22-25(19)11-10-21-20/h1-3,6-7,10-11H,4-5,8-9,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIJENZDJECKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)

![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)